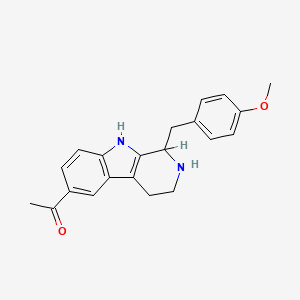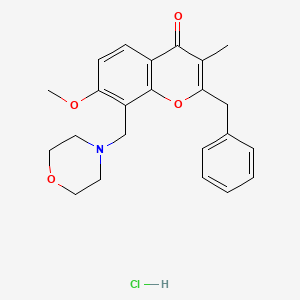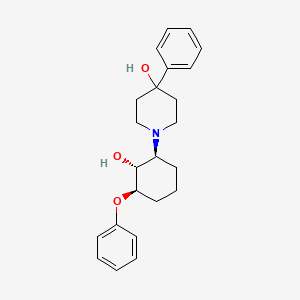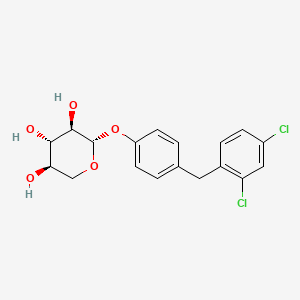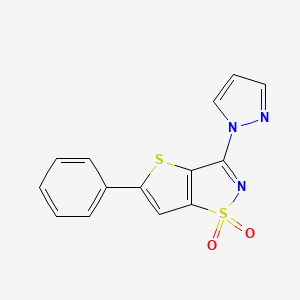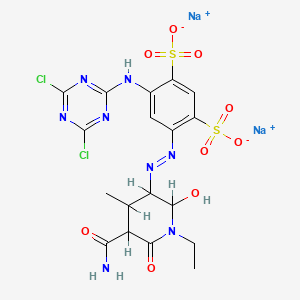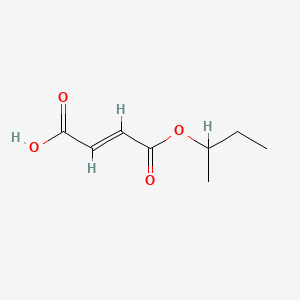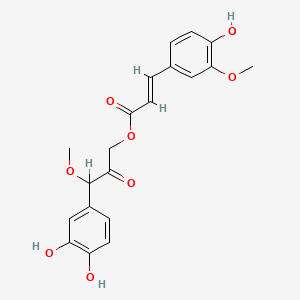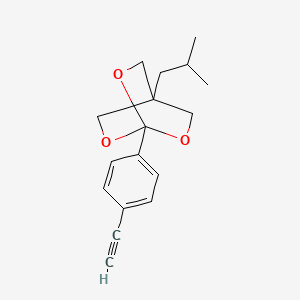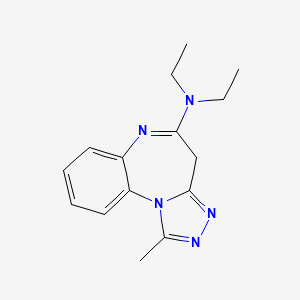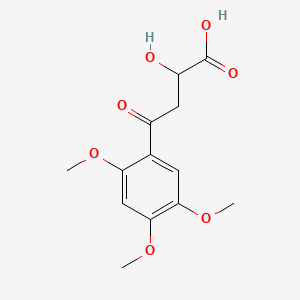
4-(2,4,5-Trimethoxyphenyl)-4-oxo-2-hydroxybutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4,5-Trimethoxyphenyl)-4-oxo-2-hydroxybutanoic acid is an organic compound with the molecular formula C13H16O6 It is characterized by the presence of a trimethoxyphenyl group attached to a butanoic acid backbone, which includes both a keto and a hydroxy functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4,5-Trimethoxyphenyl)-4-oxo-2-hydroxybutanoic acid typically involves the reaction of 2,4,5-trimethoxybenzaldehyde with a suitable β-keto ester under acidic or basic conditions. The reaction proceeds through a series of steps, including aldol condensation, followed by hydrolysis and decarboxylation to yield the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize the reaction efficiency. The use of catalysts and automated control systems can further enhance the production process, ensuring consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,4,5-Trimethoxyphenyl)-4-oxo-2-hydroxybutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone.
Reduction: The keto group can be reduced to form an alcohol.
Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of 4-(2,4,5-Trimethoxyphenyl)-4-oxo-2-ketobutanoic acid.
Reduction: Formation of 4-(2,4,5-Trimethoxyphenyl)-4-hydroxybutanoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-(2,4,5-Trimethoxyphenyl)-4-oxo-2-hydroxybutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-(2,4,5-Trimethoxyphenyl)-4-oxo-2-hydroxybutanoic acid involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects such as anti-cancer activity by inhibiting tubulin polymerization or anti-inflammatory effects by modulating cytokine production.
Comparación Con Compuestos Similares
Similar Compounds
4-(2,4,5-Trimethoxyphenyl)-4-oxobutyric acid: Similar structure but lacks the hydroxy group.
3,4,5-Trimethoxyphenylacetic acid: Contains a similar trimethoxyphenyl group but with a different backbone.
2,4,5-Trimethoxycinnamic acid: Features a trimethoxyphenyl group with a cinnamic acid backbone.
Uniqueness
4-(2,4,5-Trimethoxyphenyl)-4-oxo-2-hydroxybutanoic acid is unique due to the presence of both keto and hydroxy functional groups on the butanoic acid backbone, which can influence its reactivity and biological activity. The combination of these functional groups with the trimethoxyphenyl moiety provides a versatile scaffold for the development of new compounds with potential therapeutic applications.
Propiedades
Número CAS |
84386-08-3 |
|---|---|
Fórmula molecular |
C13H16O7 |
Peso molecular |
284.26 g/mol |
Nombre IUPAC |
2-hydroxy-4-oxo-4-(2,4,5-trimethoxyphenyl)butanoic acid |
InChI |
InChI=1S/C13H16O7/c1-18-10-6-12(20-3)11(19-2)4-7(10)8(14)5-9(15)13(16)17/h4,6,9,15H,5H2,1-3H3,(H,16,17) |
Clave InChI |
OBONXZUSAFUWST-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1C(=O)CC(C(=O)O)O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


